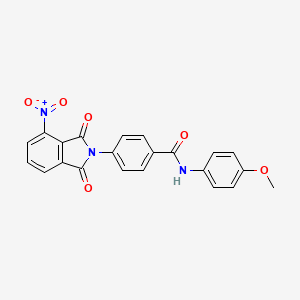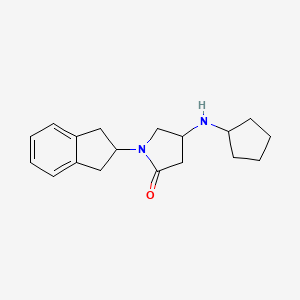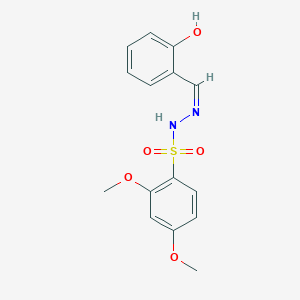
N-(4-methoxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, also known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNBA is a derivative of isoindoline-1,3-dione and belongs to the family of benzamides.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These enzymes are involved in the inflammatory response and are upregulated in cancer cells. By inhibiting these enzymes, N-(4-methoxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide may reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to have several biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(4-methoxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has also been shown to reduce the expression of COX-2 and iNOS in cancer cells. In addition, N-(4-methoxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been found to induce apoptosis in cancer cells and inhibit cell migration and invasion.
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has several advantages for lab experiments. The compound is easy to synthesize and has a high yield. N-(4-methoxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is also stable and can be stored for long periods without degradation. However, N-(4-methoxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has some limitations. The compound is insoluble in water, which limits its use in aqueous solutions. N-(4-methoxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide also has low bioavailability, which may limit its effectiveness in vivo.
Future Directions
For research include:
1. Investigating the mechanism of action of N-(4-methoxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide in cancer cells.
2. Evaluating the effectiveness of N-(4-methoxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide in animal models of cancer.
3. Developing novel formulations of N-(4-methoxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide to improve its bioavailability.
4. Investigating the potential of N-(4-methoxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide as a therapeutic agent for other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
5. Investigating the safety and toxicity of N-(4-methoxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide in vivo.
Conclusion:
N-(4-methoxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. N-(4-methoxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has several advantages for lab experiments, including easy synthesis and stability, but also has some limitations, such as low bioavailability. Further research is needed to evaluate the potential of N-(4-methoxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide as a therapeutic agent for various diseases.
Synthesis Methods
N-(4-methoxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-nitrophthalic anhydride and 4-methoxyaniline in the presence of a catalyst, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The reaction yields N-(4-methoxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide as a yellow solid with a high yield of up to 92%. The purity of the compound can be further improved using recrystallization techniques.
Scientific Research Applications
N-(4-methoxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. N-(4-methoxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been evaluated for its activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has been found to induce cell death and inhibit cell proliferation in these cancer cells.
properties
IUPAC Name |
N-(4-methoxyphenyl)-4-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O6/c1-31-16-11-7-14(8-12-16)23-20(26)13-5-9-15(10-6-13)24-21(27)17-3-2-4-18(25(29)30)19(17)22(24)28/h2-12H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHMZHTYHWGHHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(3-methylphenyl)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine](/img/structure/B5975356.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-5-(4-nitrophenyl)-2-furamide](/img/structure/B5975357.png)

![N-{2-oxo-2-[4-oxo-2-(2-pyridinyl)-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl]ethyl}urea](/img/structure/B5975371.png)
![4-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzamide](/img/structure/B5975375.png)
![2-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-1-isoindolinone](/img/structure/B5975380.png)
![N'-(2-hydroxy-3-methoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5975384.png)
![N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide](/img/structure/B5975385.png)

![1-[4-({[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amino}methyl)-2-thienyl]ethanone](/img/structure/B5975398.png)
methanone](/img/structure/B5975402.png)

![N-{[1-(1,3-benzothiazol-2-ylmethyl)-3-piperidinyl]methyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5975444.png)
